molecular formula C14H16N2O3 B2880885 Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1004194-72-2

Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2880885
CAS No.: 1004194-72-2
M. Wt: 260.293
InChI Key: PDLHCIZETGLDQJ-UHFFFAOYSA-N
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Description

Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-derived compound characterized by a methyl ester group at position 3 and a (3,5-dimethylphenoxy)methyl substituent at position 1 of the pyrazole ring. The methyl ester derivative may act as a prodrug, improving bioavailability through enhanced lipophilicity compared to the carboxylic acid form.

Properties

IUPAC Name

methyl 1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-6-11(2)8-12(7-10)19-9-16-5-4-13(15-16)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLHCIZETGLDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized through the reaction of hydrazine with appropriate diketones.
  • Introduction of the 3,5-Dimethylphenoxy Group : This is achieved via nucleophilic substitution reactions where phenolic compounds react with alkyl halides.
  • Carboxylation : The final step involves the introduction of a carboxylate group, often through esterification reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver carcinoma) and A549 (lung carcinoma).
  • IC50 Values : The compound exhibited IC50 values of approximately 5.35 μM against HepG2 and 8.74 μM against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It could interact with specific receptors that regulate cell growth and apoptosis.

Comparative Biological Activity Data

Compound NameCancer Cell LineIC50 Value (μM)Reference
This compoundHepG25.35
This compoundA5498.74
CisplatinHepG23.78
CisplatinA5496.39

Study on Anticancer Activity

In a recent study evaluating various pyrazole derivatives, this compound was identified as one of the most active compounds against liver and lung carcinoma cell lines. The study emphasized its low toxicity towards normal cells (MRC-5), suggesting a favorable therapeutic index .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various cancer-related targets. These studies indicated that the compound could effectively bind to proteins involved in tumor growth pathways, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the pyrazole ring or phenoxy group, as well as functional groups (e.g., carboxylic acid vs. ester). These variations influence solubility, stability, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties/Applications References
Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate C₁₄H₁₆N₂O₃ 260.29 3,5-dimethylphenoxy methyl Methyl ester Potential prodrug, agrochemical use
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid C₁₄H₁₄N₂O₃ 258.27 3,5-dimethylphenoxy methyl Carboxylic acid Herbicide, fungicide
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 None Methyl ester Synthetic intermediate
1-(2,6-Dimethoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid C₁₄H₁₄O₅ 278.26 2,6-dimethoxyphenoxy Carboxylic acid Increased solubility, structural analog
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 5-methoxy, 1-methyl Ethyl ester Enhanced ester stability

Key Comparisons

Methyl Ester vs. Carboxylic Acid Derivatives
  • Stability : Esters are generally more hydrolytically stable than carboxylic acids in physiological conditions but may undergo enzymatic cleavage in vivo to release the active acid form.
Phenoxy Group Substitutions
  • 3,5-Dimethylphenoxy vs. 2,6-Dimethoxyphenoxy: The 3,5-dimethylphenoxy group in the target compound enhances hydrophobicity, favoring interactions with lipophilic biological targets. In contrast, the 2,6-dimethoxyphenoxy substituent (C₁₄H₁₄O₅) introduces steric hindrance and polar methoxy groups, which may reduce membrane permeability but improve water solubility .
Ester Variations
  • Methyl vs.

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